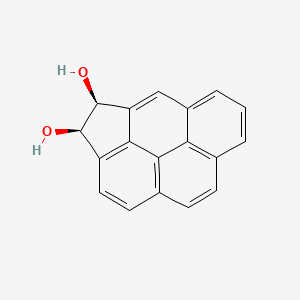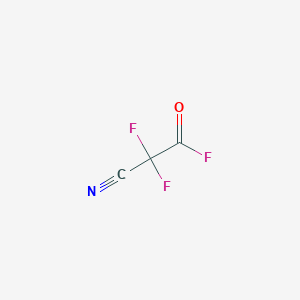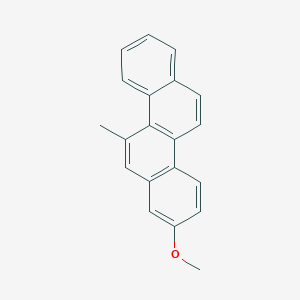
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol is a polycyclic aromatic hydrocarbon derivative. It is a compound of interest due to its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopenta(cd)pyrene core with a dihydrodiol functional group at the 3,4-positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol typically involves the hydrogenation of cyclopenta(cd)pyrene. The reaction is carried out under controlled conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm. The reaction is monitored using chromatographic techniques to ensure the formation of the desired dihydrodiol product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale hydrogenation reactors and continuous monitoring systems to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and column chromatography is employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
作用机制
The mechanism of action of cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to various biological effects. The pathways involved include oxidative metabolism and conjugation reactions that facilitate the excretion of the compound from the body.
相似化合物的比较
Similar Compounds
Cyclopenta(cd)pyrene: The parent compound without the dihydrodiol functional group.
3,4-Dihydrocyclopenta(cd)pyrene: A similar compound with a different substitution pattern.
2,3-Acepyrene: Another polycyclic aromatic hydrocarbon with a similar structure.
Uniqueness
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol is unique due to the presence of the dihydrodiol functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
属性
| 72273-59-7 | |
分子式 |
C18H12O2 |
分子量 |
260.3 g/mol |
IUPAC 名称 |
(2S,3R)-pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaene-2,3-diol |
InChI |
InChI=1S/C18H12O2/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(17)20)16(12)15(10)14(9)11/h1-8,17-20H/t17-,18+/m1/s1 |
InChI 键 |
ZICJXVAIOSTCST-MSOLQXFVSA-N |
手性 SMILES |
C1=CC2=C3C(=C1)C=C4[C@@H]([C@@H](C5=C4C3=C(C=C2)C=C5)O)O |
规范 SMILES |
C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)



![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)

![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)



